molecular formula C19H17BrClF4NO2 B5321514 4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride CAS No. 1049733-98-3

4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride

Cat. No.: B5321514
CAS No.: 1049733-98-3
M. Wt: 482.7 g/mol
InChI Key: RXFUFKNLEYLHBZ-TYYBGVCCSA-N
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Description

4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound that features a morpholine ring, a bromophenoxy group, and a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to form 4-(4-bromophenoxy)phenyl.

    Introduction of the Tetrafluorophenyl Group:

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction, followed by the addition of hydrochloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enyl group, converting it to a single bond.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated propyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenoxy)phenylacrylic acid
  • 4-(4-chlorophenoxy)phenylacrylic acid
  • 4-(4-methoxyphenoxy)phenylacrylic acid

Uniqueness

4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is unique due to the presence of both the bromophenoxy and tetrafluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-[(E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF4NO2.ClH/c20-12-3-5-13(6-4-12)27-19-17(23)15(21)14(16(22)18(19)24)2-1-7-25-8-10-26-11-9-25;/h1-6H,7-11H2;1H/b2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUFKNLEYLHBZ-TYYBGVCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=CC2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)Br)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C=C/C2=C(C(=C(C(=C2F)F)OC3=CC=C(C=C3)Br)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049733-98-3
Record name Morpholine, 4-[(2E)-3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049733-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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